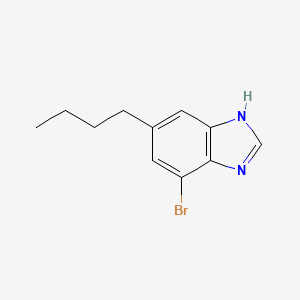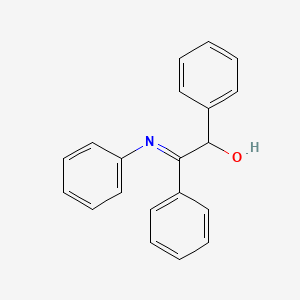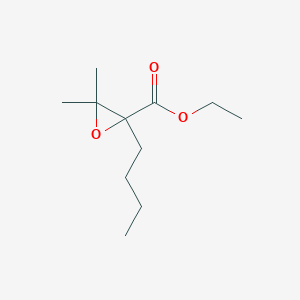
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is a chemical compound with the molecular formula C15H10Cl2N2O2 It is known for its unique structure, which includes two 4-chlorophenyl groups attached to an imidazolidinedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- typically involves the reaction of 4,4’-dichlorobenzophenone with urea under specific conditions. The reaction is carried out in the presence of a base, such as potassium cyanide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imidazolidinedione core or the chlorophenyl groups.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce different functional groups onto the chlorophenyl rings.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved may include modulation of enzyme activity, inhibition of specific biochemical reactions, and interaction with cellular receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use in various chemical reactions and as a precursor in organic synthesis.
5-(4-Chlorophenyl)-5-phenyl-2,4-imidazolidinedione: Another derivative with different substituents on the imidazolidinedione core.
Uniqueness
2,4-Imidazolidinedione, 5,5-bis(4-chlorophenyl)- is unique due to the presence of two 4-chlorophenyl groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other imidazolidinedione derivatives and contributes to its specific applications and effects.
Eigenschaften
CAS-Nummer |
23186-92-7 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
5,5-bis(4-chlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-5-1-9(2-6-11)15(13(20)18-14(21)19-15)10-3-7-12(17)8-4-10/h1-8H,(H2,18,19,20,21) |
InChI-Schlüssel |
QUIIKRQNYWCNAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


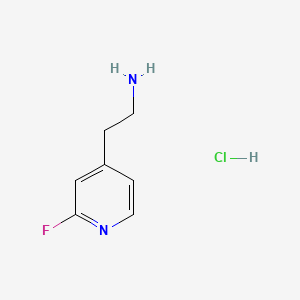
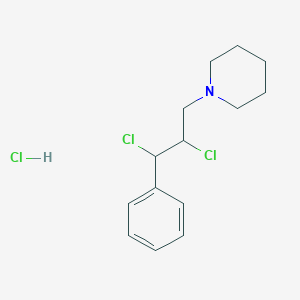
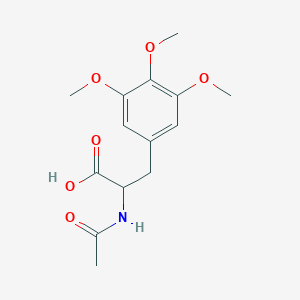
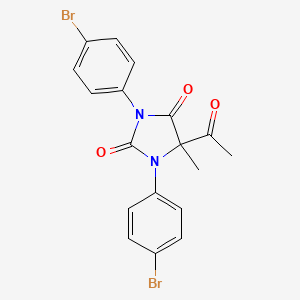
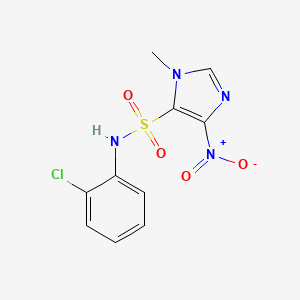
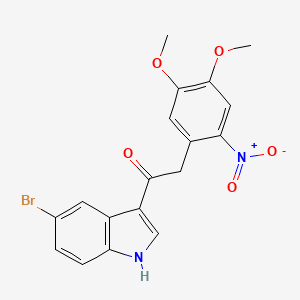
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
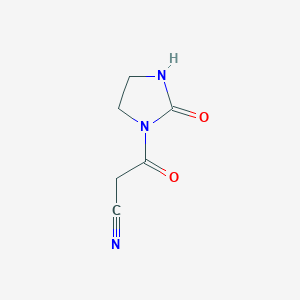
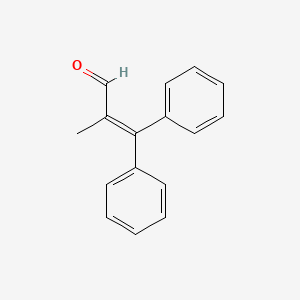
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

